molecular formula C₄¹³C₆H₈D₄ B1160665 1,2,3,4-Tetrahydronaphthalene-13C6, D4

1,2,3,4-Tetrahydronaphthalene-13C6, D4

Cat. No.: B1160665
M. Wt: 142.18
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydronaphthalene-13C6, D4 (molecular formula: C₄¹³C₆H₈D₄, molecular weight: 142.18 g/mol) is a stable isotopically labeled analog of 1,2,3,4-tetrahydronaphthalene (Tetralin, CAS 119-64-2). It features six carbon-13 atoms and four deuterium atoms, making it a critical tool in trace analysis, pharmacokinetic studies, and environmental monitoring . The compound is synthesized using advanced isotopic labeling techniques and purified via high-speed countercurrent chromatography (HSCCC), ensuring >98% purity validated by ¹H/¹³C NMR, mass spectrometry (MS), and HPLC .

Its primary application lies in synthesizing isotopically labeled phthalate metabolites, such as Diethyl Phthalate (Phenyl-13C6, D4), which are used to study genotoxic effects in biological systems . Due to its sensitivity to oxidation and moisture, it is stored under inert conditions (dry, low-temperature environments) in airtight containers .

Properties

Molecular Formula

C₄¹³C₆H₈D₄

Molecular Weight

142.18

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Isotopic Features

Compound Name Molecular Formula Isotopic Labeling Key Functional Groups Molecular Weight (g/mol)
1,2,3,4-Tetrahydronaphthalene-13C6, D4 C₄¹³C₆H₈D₄ ¹³C (6 atoms), D (4) None 142.18
1,2,3,4-Tetrahydronaphthalene (Tetralin) C₁₀H₁₂ None None 132.20
1,2,4,5-Tetrachlorobenzene-13C6 ¹³C₆H₂Cl₄ ¹³C (6 atoms) Chlorine substituents 285.89
4-(2,6-Dichlorophenyl)-6-THN-pyridine* C₃₄H₃₃Cl₂N₃O₈ None Acetylated glycosides 725 (M++1)

*Example derivative from (Compound 5a).

Key Differences :

  • Isotopic Complexity : The labeled THN-13C6, D4 is distinguished by dual isotopic substitution (¹³C and D), whereas 1,2,4,5-Tetrachlorobenzene-13C6 contains only ¹³C labels .
  • Functionalization: Derivatives like 5a–5d () incorporate pyridine-carbonitrile and glycosyl groups, enabling pharmaceutical applications, unlike the non-functionalized THN-13C6, D4 .

Table 2: Application-Specific Comparisons

Compound Name Primary Use Research Findings
THN-13C6, D4 Isotopic tracer in metabolite synthesis Critical for tracking genotoxic phthalate metabolites in biological matrices .
Tetralin (Unlabeled) Solvent, organic synthesis Used in bromination studies; reacts at δ-methylene positions under specific conditions .
1,2,4,5-Tetrachlorobenzene-13C6 Environmental analysis Quantifies chlorinated pollutants in environmental samples .
THN-pyridine derivatives (5a–5d) Pharmaceutical intermediates Exhibit antimicrobial activity; stabilized by THN’s aromatic framework .

Notable Findings:

  • Reactivity : Unlabeled THN undergoes regioselective bromination at positions 5 and 8 of the benzannelated ring, a property likely shared with THN-13C6, D4 but with kinetic isotope effects altering reaction rates .
  • Stability : THN-13C6, D4 requires stringent storage protocols compared to unlabeled THN, which is stable under ambient conditions .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Property THN-13C6, D4 Tetralin (Unlabeled) 1,3-Dimethylnaphthalene
Solubility Dichloromethane, Hexanes Miscible with organic solvents Ethanol, Acetone
Stability Air-sensitive, requires inert storage Stable at room temperature Stable but flammable
Cost (per gram) ~€97 (research-grade) ~€56 ¥6,200 (standard grade)

Cost Analysis : Isotopic labeling increases cost significantly; THN-13C6, D4 is ~73% more expensive than unlabeled THN .

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